2-己烯-4-醇

描述

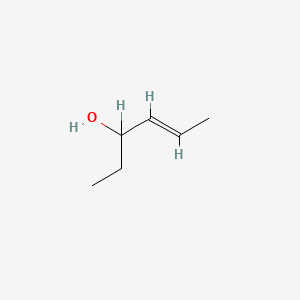

2-Hexen-4-ol is a chemical compound with the molecular formula C6H12O . It is also known by other names such as (4E)-4-Hexen-3-ol and Allyl alcohol, 1-ethyl-3-methyl .

Synthesis Analysis

A study reported the preparation of mono- and bi-metallic heterogeneous catalysts with low Pd and Cu contents on alumina for the catalyzed selective semihydrogenation of 3-hexyn-1-ol to (Z)-3-hexen-1-ol .Molecular Structure Analysis

The molecular structure of 2-Hexen-4-ol consists of 6 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom . The average mass is 100.159 Da and the monoisotopic mass is 100.088814 Da .Chemical Reactions Analysis

An absolute kinetic study reported the reactions of O3 with a series of C6 hexenols, including (Z)-2-hexen-1-ol, (Z)-3-hexen-1-ol, (Z)-4-hexen-1-ol, (E)-2-hexen-1-ol, (E)-3-hexen-1-ol, and (E)-4-hexen-1-ol .Physical And Chemical Properties Analysis

2-Hexen-4-ol has a density of 0.8±0.1 g/cm3, a boiling point of 139.3±8.0 °C at 760 mmHg, and a vapour pressure of 2.7±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 43.9±6.0 kJ/mol and a flash point of 40.7±5.5 °C .科学研究应用

催化剂研究和氧化工艺

2-己烯-4-醇在研究中起着多官能团分子氧化的作用。 Alshammari 等人(2013 年) 的一项研究调查了使用金、钯和金钯催化剂氧化相关分子(2-己烯-1-醇和 1-己烯-3-醇)。该研究旨在了解如何选择性地氧化此类化合物中的醇或烯烃官能团。

合成和化学转化

研究还集中在与 2-己烯-4-醇相关的化合物的合成和转化。例如, Yorimitsu 等人(1999 年) 探索了使用 2-碘代烷酰胺或 2-碘代烷酸与烯醇(如 5-己烯-1-醇)反应合成 γ-内酯。

大气化学和环境影响

2-己烯-4-醇在大气化学中也很重要。 林等人(2016 年) 和 盖等人(2015 年) 对己烯醇(包括类似于 2-己烯-4-醇的化合物)与臭氧和 OH 自由基等大气氧化剂的反应进行了研究。这些研究对于了解此类化合物的环境影响和大气寿命至关重要。

食品调味和保鲜

2-己烯-4-醇及相关化合物在食品调味中得到应用。 Stach 等人(1987 年) 报道了从结构上类似于 2-己烯-4-醇的化合物开始合成用于食品调味的物质。

抗真菌特性

此外,Brito 等人(2019 年) 研究了在储存的玉米籽粒中使用反式-2-己烯-1-醇(一种密切相关的化合物)来控制镰刀菌镰刀菌。这项研究突出了此类化合物的潜在抗真菌特性。

安全和危害

The safety data sheet for 2-Hexen-4-ol indicates that it is a flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes skin irritation and serious eye irritation. It may cause respiratory irritation and may cause drowsiness or dizziness. It is suspected of damaging fertility and causes damage to organs through prolonged or repeated exposure .

作用机制

Target of Action

2-Hexen-4-ol is a volatile organic compound that is primarily involved in atmospheric reactions . It interacts with atmospheric oxidants such as ozone (O3), hydroxyl (OH), and nitrate (NO3) radicals .

Biochemical Pathways

The formation of 2-Hexen-4-ol is associated with the aroma formation pathways in Saccharomyces cerevisiae during beverage fermentations . It has been identified as a precursor to the formation of 3-mercaptohexan-1-ol (3MH), which is one of the most impactful volatile thiols .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Hexen-4-ol is currently limited. The kinetics of its reactions with atmospheric oxidants have been studied . The rate constants of these reactions were measured at 298 K and atmospheric pressure .

Result of Action

The reaction of 2-Hexen-4-ol with ozone and other atmospheric oxidants contributes to the overall atmospheric chemistry . In the context of fermentation, the production of 2-Hexen-4-ol and its conversion to 3MH contribute to the aroma profile of the fermented beverages .

Action Environment

The action of 2-Hexen-4-ol is influenced by environmental factors such as temperature and atmospheric pressure . Its reactivity with ozone shows a strong dependence on its chemical structure . In the context of fermentation, the production of 2-Hexen-4-ol can be influenced by the fermentable carbon, nitrogen makeup, and the fermentation environment .

属性

IUPAC Name |

(E)-hex-4-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-3-5-6(7)4-2/h3,5-7H,4H2,1-2H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUXUOPPQQMMIL-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(/C=C/C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hexen-4-ol | |

CAS RN |

4798-58-7 | |

| Record name | Hex-4-en-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004798587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexen-4-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hex-4-en-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

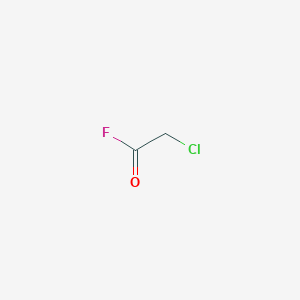

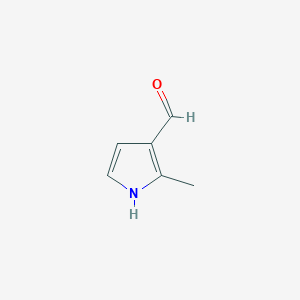

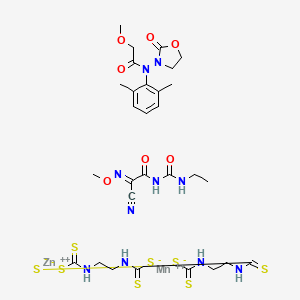

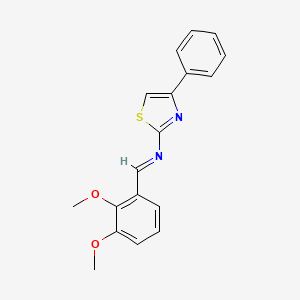

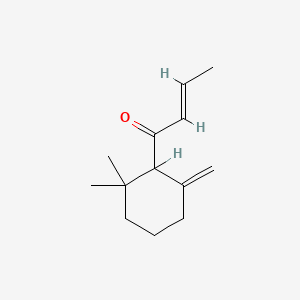

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。